(6-Amino-2,3-dichlorophenyl)methanol, also known as 2-[(2,6-dichlorophenyl)amino]phenylmethanol, is a chemical compound with the molecular formula and a molecular weight of approximately 268.14 g/mol. This compound is classified as an impurity in pharmaceutical formulations, particularly in non-steroidal anti-inflammatory drugs like Diclofenac. Its significance arises from its potential biological activities and its role in analytical chemistry as a reference standard for identifying impurities.
The synthesis of (6-Amino-2,3-dichlorophenyl)methanol typically involves the following methods:
The molecular structure of (6-Amino-2,3-dichlorophenyl)methanol can be represented using various notations:
OCc1ccccc1Nc2c(Cl)cccc2Cl
InChI=1S/C13H11Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-7,16-17H,8H2
The compound features two chlorine atoms attached to a phenyl ring, contributing to its chemical properties and reactivity. The presence of the amino group significantly influences its interactions with biological systems .
(6-Amino-2,3-dichlorophenyl)methanol can undergo several chemical reactions:
These reactions are crucial for modifying the compound for various applications in pharmaceuticals and chemical synthesis.
The mechanism of action of (6-Amino-2,3-dichlorophenyl)methanol is primarily based on its interactions at the molecular level:
Relevant data on these properties are essential for understanding its behavior in different environments and formulations .
(6-Amino-2,3-dichlorophenyl)methanol has several scientific uses:
This compound's role as an impurity highlights its importance in ensuring drug quality and efficacy while also providing insights into its potential therapeutic effects.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1